molecular formula C15H15N3O3S B6579999 N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-nitrobenzamide CAS No. 312941-23-4

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Cat. No. B6579999
CAS RN: 312941-23-4
M. Wt: 317.4 g/mol
InChI Key: KHJTYLINCBJQGT-UHFFFAOYSA-N
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Description

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-nitrobenzamide (MTNB) is a novel synthetic compound that has been gaining attention in the scientific research community due to its potential applications in various fields. MTNB has been shown to possess various biochemical and physiological effects, as well as a wide range of uses in laboratory experiments.

Scientific Research Applications

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has been studied as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and cardiovascular disease. In addition, N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has also been studied for its potential use as an anti-inflammatory agent and as a potential anti-tumor agent.

Mechanism of Action

The exact mechanism of action of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-nitrobenzamide is not yet fully understood, however, it is believed to involve the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has been shown to inhibit the activity of certain proteins, such as NF-κB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has anti-inflammatory, anti-oxidant, and anti-tumor properties. In addition, N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has been shown to have a protective effect on cells, as well as an inhibitory effect on the growth of certain cancer cells. N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has also been shown to possess anti-diabetic and anti-hyperlipidemic properties.

Advantages and Limitations for Lab Experiments

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has several advantages for laboratory experiments, including its low cost, ease of synthesis, and wide range of potential applications. Furthermore, N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-nitrobenzamide is highly stable, making it suitable for long-term storage. The main limitation of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-nitrobenzamide is that its mechanism of action is not yet fully understood, which can make it difficult to predict its effects in certain situations.

Future Directions

Given the wide range of potential applications of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-nitrobenzamide, there are several future directions for research. These include further studies on its anti-inflammatory and anti-tumor properties, as well as its potential use as an anti-diabetic and anti-hyperlipidemic agent. In addition, further research into the mechanism of action of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-nitrobenzamide could lead to the development of novel therapeutic agents. Finally, further studies on the pharmacokinetics and pharmacodynamics of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-nitrobenzamide could lead to the development of more effective and targeted treatments.

Synthesis Methods

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-nitrobenzamide can be synthesized by a reaction between 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl chloride and 3-nitrobenzamide in the presence of an acid catalyst. The reaction proceeds in two steps, with the first step involving the formation of an ammonium salt intermediate, and the second step involving the formation of the desired product. The reaction is typically carried out at temperatures between 50-60°C and yields a product with a purity of greater than 90%.

properties

IUPAC Name

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-9-5-6-12-13(7-9)22-15(16-12)17-14(19)10-3-2-4-11(8-10)18(20)21/h2-4,8-9H,5-7H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJTYLINCBJQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-nitrobenzamide

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